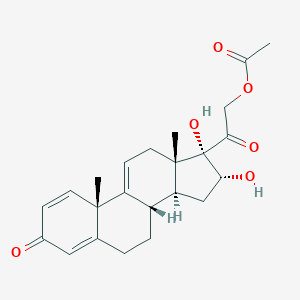

16alpha,17,21-Trihydroxypregna-1,4,9(11)-triene-3,20-dione 21-acetate

Beschreibung

16α,17,21-Trihydroxypregna-1,4,9(11)-triene-3,20-dione 21-acetate is a steroidal intermediate with critical applications in the synthesis of glucocorticoids such as dexamethasone and betamethasone. Its molecular formula is C₂₁H₂₆O₅, with a molecular weight of 358.43 g/mol and CAS number 39672-76-9 . Structurally, it features hydroxyl groups at positions 16α, 17, and 21, an acetate moiety at C21, and conjugated double bonds at Δ¹,⁴,⁹(¹¹). These structural elements contribute to its role as a precursor in corticosteroid manufacturing, where modifications at C16 and C9(11) are pivotal for enhancing anti-inflammatory activity and metabolic stability .

The compound is frequently identified as a pharmaceutical analytical impurity (PAI) in corticosteroid production, necessitating stringent quality control during synthesis . Its synthesis often involves intermediates derived from phytosterols or diosgenin, with key steps including epimerization, iodination, and dehydrogenation .

Eigenschaften

IUPAC Name |

[2-[(8S,10S,13S,14S,16R,17S)-16,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O6/c1-13(24)29-12-20(27)23(28)19(26)11-18-16-5-4-14-10-15(25)6-8-21(14,2)17(16)7-9-22(18,23)3/h6-8,10,16,18-19,26,28H,4-5,9,11-12H2,1-3H3/t16-,18+,19-,21+,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUROGHOZLOFASD-ZPDKUKPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(C(CC2C1(CC=C3C2CCC4=CC(=O)C=CC43C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)C=C[C@@]43C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90998301 | |

| Record name | 16,17-Dihydroxy-3,20-dioxopregna-1,4,9(11)-trien-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90998301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77017-20-0 | |

| Record name | (16α)-21-(Acetyloxy)-16,17-dihydroxypregna-1,4,9(11)-triene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77017-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 16alpha,17,21-Trihydroxypregna-1,4,9(11)-triene-3,20-dione 21-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077017200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16,17-Dihydroxy-3,20-dioxopregna-1,4,9(11)-trien-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90998301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16α,17,21-trihydroxypregna-1,4,9(11)-triene-3,20-dione 21-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 21-Acetyloxy-16,17-dihydroxy-pregna-1,4,9(11)-triene-3,20-dione, (16α)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FWD7KH5JFZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Reaction Overview

The chemical synthesis of 16α,17,21-trihydroxypregna-1,4,9(11)-triene-3,20-dione 21-acetate involves oxidizing 2-((10S,13S)-10,13-dimethyl-3-oxo-6,7,8,10,12,13,14,15-octahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate using potassium permanganate (KMnO₄) in an acetone-water system. This method achieves a high yield of 92.2% under optimized conditions.

Reaction Conditions

-

Substrate : 1 kg (2.73 mol) of 2-((10S,13S)-10,13-dimethyl-3-oxo-6,7,8,10,12,13,14,15-octahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate

-

Solvent System : 50 L acetone, 2.6 L purified water

-

Oxidizing Agents : 1.2 kg (7.59 mol) KMnO₄, 0.4 L (10.60 mol) formic acid

-

Temperature : Room temperature (20–25°C)

-

Reaction Time : 1 hour

Workup and Purification

The reaction is quenched with 10 L saturated sodium hydrogen sulfite (NaHSO₃) to reduce residual KMnO₄. Manganese dioxide byproducts are removed via suction filtration, and the filtrate is concentrated under reduced pressure. The crude product crystallizes as a white solid, which is washed with water to remove impurities.

Key Data

| Parameter | Value |

|---|---|

| Yield | 92.2% (1.01 kg) |

| Purity (Post-Workup) | >95% (by HPLC) |

| Solubility | 38.72 mg/L in water at 25°C |

Biotransformation Pathway Using Enzymatic Hydroxylation

Enzymatic Δ¹-Dehydrogenation and 11β-Hydroxylation

Although the patent (US20030044885A1) primarily describes the synthesis of 11β,17α,21-trihydroxy-6α-methylpregna-1,4-diene-3,20-dione 21-acetate, its enzymatic framework offers insights applicable to analogous steroid transformations. The process involves:

-

Δ¹-Dehydrogenation : Medroxyprogesterone acetate (I) is treated with Δ¹-dehydrogenase to introduce a double bond at the C1–C2 position, forming 17α-hydroxy-6α-methylpregna-1,4-diene-3,20-dione 17-acetate (II).

-

11β-Hydroxylation : Intermediate II undergoes hydroxylation at C11 using 11β-hydroxylase, yielding 11β,17α-dihydroxy-6α-methylpregna-1,4-diene-3,20-dione 17-acetate (III).

Critical Process Parameters

Comparative Analysis with Chemical Synthesis

| Aspect | Chemical Oxidation | Biotransformation |

|---|---|---|

| Yield | 92.2% | Not explicitly reported |

| Reaction Time | 1 hour | Multi-step (days) |

| Byproducts | MnO₂, sodium salts | Minimal (enzyme-specific) |

| Scalability | Industrial-scale (kg) | Lab-scale (mg–g) |

Structural and Physicochemical Considerations

Molecular Characteristics

-

Formula : C₂₃H₂₈O₆

-

Molecular Weight : 400.46482 g/mol

Industrial Applications and Supplier Landscape

Pharmaceutical Relevance

As a precursor to anti-inflammatory agents like budesonide, the compound’s synthesis is prioritized by suppliers such as BIONNA MEDICINE and Wuhan Cell Pharmaceutical Co., which offer bulk quantities (1–10 kg) at >98% purity.

Supplier Data

| Supplier | Purity | Scale | Price (USD/g) |

|---|---|---|---|

| BIONNA MEDICINE CO., LTD | 99% | 1–100 kg | 12.50 |

| Career Henan Chemica Co | 98% | 100 g–5 kg | 15.80 |

| Wuhan Cell Pharmaceutical | 99.5% | 10–50 kg | 11.20 |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

- Analytical Reference Material

- Formulation Development

- Stability Studies

-

Therapeutic Uses

- As a steroid derivative, it has potential applications in treating inflammatory conditions due to its glucocorticoid activity. Research indicates that compounds with similar structures are effective in managing respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD) through anti-inflammatory mechanisms .

Case Study 1: Impurity Profiling in Budesonide Formulations

In a study assessing the quality of budesonide formulations, 16alpha,17,21-trihydroxypregna-1,4,9(11)-triene-3,20-dione 21-acetate was identified as a significant impurity. The research employed advanced chromatographic techniques to quantify this impurity and evaluate its impact on the overall safety profile of the drug .

Case Study 2: Stability Testing

A stability study conducted on a new inhalation formulation containing budesonide demonstrated that the presence of this compound could affect the degradation profile of the active ingredient. The findings highlighted the necessity for comprehensive impurity analysis during product development to ensure patient safety .

Analytical Methods

The analysis of 16alpha,17,21-trihydroxypregna-1,4,9(11)-triene-3,20-dione 21-acetate typically involves:

- Chromatography Techniques : High-performance liquid chromatography (HPLC) is commonly used for separating and quantifying this compound in complex matrices.

- Mass Spectrometry : Coupled with chromatography for precise identification of molecular weight and structure.

Wirkmechanismus

The compound exerts its effects by binding to glucocorticoid receptors in target cells. This binding leads to the activation or repression of specific genes involved in inflammatory and immune responses. The molecular targets include various cytokines, enzymes, and transcription factors that play a role in the regulation of inflammation and immune function.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects

- Fluorine at C6 : The 6α-fluoro substitution (e.g., in C₂₄H₂₉FO₅) significantly enhances glucocorticoid receptor binding affinity and metabolic resistance, making it a preferred modification in clinical steroids like fluticasone .

- Methyl Groups at C16 : 16α-methyl (e.g., in CAS 10106-41-9) improves anti-inflammatory efficacy while reducing mineralocorticoid side effects. In contrast, 16β-methyl derivatives (e.g., CAS 65535-36-6) may alter pharmacokinetics due to stereochemical differences .

- Δ¹⁶ Double Bond : The additional double bond in 21-acetoxypregna-1,4,9(11),16-tetraene-3,20-dione (CAS 37413-91-5) increases reactivity, facilitating halogenation steps in corticosteroid synthesis .

Pharmacological and Industrial Relevance

- Analytical Significance : As impurities (e.g., dexamethasone impurity H), these compounds are monitored via RP-HPLC to ensure drug purity .

Biologische Aktivität

16alpha,17,21-Trihydroxypregna-1,4,9(11)-triene-3,20-dione 21-acetate, commonly referred to as a derivative of budesonide, is a synthetic glucocorticoid with significant biological activity. This compound is primarily recognized for its anti-inflammatory and immunosuppressive properties, making it relevant in various therapeutic contexts.

- Molecular Formula : C21H26O6

- Molecular Weight : 358.43 g/mol

- CAS Number : 39672-76-9

- Solubility : Slightly soluble in methanol and DMSO; insoluble in water .

The biological activity of 16alpha,17,21-trihydroxypregna-1,4,9(11)-triene-3,20-dione 21-acetate primarily involves the modulation of gene expression through binding to the glucocorticoid receptor (GR). Upon binding, the GR-ligand complex translocates to the nucleus and interacts with specific DNA sequences to regulate the transcription of target genes involved in inflammation and immune response.

Anti-inflammatory Effects

Numerous studies have demonstrated the compound's effectiveness in reducing inflammation. It inhibits the production of pro-inflammatory cytokines and chemokines by macrophages and other immune cells. This action is crucial in conditions such as asthma and allergic rhinitis where inflammation plays a central role.

Immunosuppressive Properties

The compound exhibits potent immunosuppressive effects by inhibiting T-cell activation and proliferation. This property is beneficial in managing autoimmune diseases and preventing transplant rejection.

Case Study 1: Asthma Management

A clinical trial evaluated the efficacy of budesonide derivatives in patients with moderate to severe asthma. The results indicated that treatment with 16alpha,17,21-trihydroxypregna-1,4,9(11)-triene-3,20-dione 21-acetate significantly improved lung function and reduced the frequency of asthma exacerbations compared to placebo .

Case Study 2: Autoimmune Disorders

In another study focusing on rheumatoid arthritis patients, administration of this glucocorticoid led to a marked decrease in disease activity scores and inflammatory markers within three months of treatment .

Comparative Analysis of Biological Activity

| Compound Name | Anti-inflammatory Activity | Immunosuppressive Activity | Clinical Applications |

|---|---|---|---|

| Budesonide | High | High | Asthma, Allergies |

| 16alpha,17,21-Trihydroxypregna-1,4,9(11)-triene-3,20-dione 21-acetate | Very High | Very High | Autoimmune Diseases |

Q & A

Q. What are the critical steps in synthesizing 16α,17,21-trihydroxypregna-1,4,9(11)-triene-3,20-dione 21-acetate, and how can intermediates be validated?

Methodological Answer: Synthesis typically involves regioselective acetylation at the 21-hydroxyl group and stereochemical control at the 16α position. Key intermediates include pregnane derivatives with protected hydroxyl groups (e.g., cyclic 16,17-acetals with acetone) . Validation requires:

Q. How can researchers differentiate this compound from structurally similar glucocorticoids like dexamethasone acetate?

Methodological Answer:

- HPLC-PDA : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid). Retention times and UV spectra (λmax ~242 nm for Δ⁴-3-keto group) differ due to the 9(11)-triene moiety .

- High-resolution mass spectrometry (HRMS) : Compare exact mass (C₂₂H₂₈O₆ vs. dexamethasone’s C₂₄H₃₁FO₆) .

- IR spectroscopy : Identify unique carbonyl stretches (3,20-dione vs. dexamethasone’s 17α-ester) .

Q. What safety protocols are essential for handling this compound in vitro?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and goggles due to skin/eye irritation risks (H315, H319) .

- Ventilation : Use fume hoods to avoid inhalation (H335) .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the 9(11)-triene moiety influence receptor binding affinity compared to Δ⁴-3-keto glucocorticoids?

Methodological Answer:

- Molecular docking : Simulate interactions with glucocorticoid receptor (GR) ligand-binding domain (PDB ID: 3CLD). The triene system may reduce hydrophobic interactions vs. Δ⁴ analogs .

- Surface plasmon resonance (SPR) : Compare binding kinetics (ka/kd) using recombinant GR .

- Transcriptional assays : Transfect HEK293 cells with GR-responsive luciferase reporters to measure EC₅₀ shifts .

Q. What experimental strategies resolve contradictory data on its anti-inflammatory potency in murine models?

Methodological Answer:

- Dose-response standardization : Use LPS-induced paw edema models with dexamethasone as a positive control. Adjust for bioavailability differences via pharmacokinetic profiling (plasma t½ via LC-MS) .

- Cohort stratification : Account for genetic variability (e.g., C57BL/6 vs. BALB/c mice) .

- Metabolite screening : Identify active/inactive derivatives (e.g., 21-acetate hydrolysis to free 21-OH) .

Q. How can researchers optimize its stability in aqueous formulations for in vivo studies?

Methodological Answer:

- Excipient screening : Test cyclodextrins (e.g., HP-β-CD) to enhance solubility while preventing hydrolysis .

- pH stability studies : Use buffered solutions (pH 4–7) with UPLC monitoring of degradation products (e.g., 21-deacetylated form) .

- Lyophilization : Assess residual moisture (<1%) via Karl Fischer titration to prolong shelf life .

Data Analysis & Interpretation

Q. What computational tools predict metabolic pathways for this compound?

Methodological Answer:

Q. How do structural modifications at C16 or C17 impact bioactivity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.